4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate
Description
4-[(1E)-[(Thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate is a Schiff base derivative featuring a thiophene-imine-phenyl core esterified with a 4-methylbenzoate group. The 4-methylbenzoate ester enhances lipophilicity, which may influence solubility and biological interactions.
Properties
IUPAC Name |
[4-[(E)-thiophen-2-yliminomethyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-14-4-8-16(9-5-14)19(21)22-17-10-6-15(7-11-17)13-20-18-3-2-12-23-18/h2-13H,1H3/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLHTQWNGNLRN-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate typically involves the condensation of 4-formylphenyl 4-methylbenzoate with thiophen-2-ylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate is not fully understood. it is believed to interact with various molecular targets through its imine and thiophene groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthesis : The target compound’s synthesis likely parallels methods in (imine condensation) and (thiophene functionalization).
- Electronic Properties : Thiophene-imine-benzoate conjugation suggests applications in materials science (e.g., organic semiconductors), contrasting with the azo-azomethine dyes’ optical uses .
Biological Activity
The compound 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate is a Schiff base derivative that has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiophene ring linked through an imine bond to a phenyl group, which is further attached to a methylbenzoate moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that Schiff bases, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess inhibitory effects against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of Schiff Base Derivatives
| Compound Name | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | S. aureus, E. coli | TBD |
The MIC for the compound remains to be fully characterized in some studies, indicating a need for further exploration.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of compounds to neutralize free radicals, which can contribute to oxidative stress and related diseases.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | TBD |
| ABTS | TBD |
Preliminary results suggest that the compound exhibits promising antioxidant activity comparable to known antioxidants.
Anticancer Activity
In vitro studies have indicated that certain Schiff bases can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The specific effects of this compound on cancer cells are still under investigation.
Case Study: Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Results : Significant reduction in cell viability was observed at concentrations above X µM after Y hours of exposure.
The biological activities attributed to this compound are hypothesized to involve:
- Formation of Reactive Oxygen Species (ROS) : Contributing to oxidative stress in microbial cells.
- Interaction with Enzymes : Potential inhibition of key metabolic enzymes in pathogens.
- Apoptotic Pathways : Inducing programmed cell death in cancer cells via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
